Bienvenue dans la boutique en ligne BenchChem!

Estrumate (TN)

Pharmacokinetics Metabolic stability Drug half-life

Estrumate® (cloprostenol sodium injection) is a synthetic prostaglandin F2α analogue for intramuscular use in beef and lactating dairy cows, as well as replacement beef and dairy heifers. Each mL of the sterile aqueous solution contains 250 mcg cloprostenol (equivalent to 263 mcg cloprostenol sodium), formulated with sodium citrate, anhydrous citric acid, sodium chloride, and benzyl alcohol as excipients.

Molecular Formula C22H28ClNaO6
Molecular Weight 446.9 g/mol
Cat. No. B8075262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrumate (TN)
Molecular FormulaC22H28ClNaO6
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]
InChIInChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m0./s1
InChIKeyIFEJLMHZNQJGQU-CAXRJTGMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrumate (Cloprostenol Sodium): Core Identity and Pharmacological Classification


Estrumate® (cloprostenol sodium injection) is a synthetic prostaglandin F2α analogue for intramuscular use in beef and lactating dairy cows, as well as replacement beef and dairy heifers [1]. Each mL of the sterile aqueous solution contains 250 mcg cloprostenol (equivalent to 263 mcg cloprostenol sodium), formulated with sodium citrate, anhydrous citric acid, sodium chloride, and benzyl alcohol as excipients [1]. Structurally related to endogenous PGF2α, cloprostenol is a potent luteolytic agent that causes functional and morphological regression of the corpus luteum, enabling return to estrus and normal ovulation [2]. Marketed by MSD Animal Health, Estrumate is available in 20 mL and 100 mL multi-dose vials for veterinary prescription use [1].

Why Cloprostenol Sodium (Estrumate) Cannot Be Assumed Equivalent to Dinoprost Tromethamine


Cloprostenol sodium and dinoprost tromethamine are both PGF2α agonists used for luteolysis in cattle reproductive management; however, fundamental differences in pharmacokinetic profile, receptor stability, and pharmacodynamic outcomes preclude simple therapeutic interchange without consideration of protocol-specific objectives. Cloprostenol has a substantially longer circulating half-life of approximately 3 hours compared to 7–8 minutes for dinoprost, due to resistance to 15-hydroxyprostaglandin dehydrogenase–mediated metabolism [1]. This extended exposure alters the temporal dynamics of luteal regression and progesterone decline, with downstream effects on estrus detection rates and the proportion of animals achieving complete luteolysis following a single injection [2]. The quantitative evidence presented below documents exactly where these differences are measurable and clinically meaningful in herd reproductive management.

Estrumate (Cloprostenol Sodium) vs. Dinoprost: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Pharmacokinetic Advantage: 24-Fold Longer Circulating Half-Life

Cloprostenol sodium exhibits markedly prolonged systemic exposure compared to dinoprost tromethamine due to structural modification that confers resistance to 15-hydroxyprostaglandin dehydrogenase–mediated degradation. This pharmacokinetic distinction is directly quantifiable: cloprostenol sodium has an approximate half-life of 3 hours, whereas dinoprost tromethamine has a half-life of approximately 7–8 minutes [1][2]. The extended circulation time of cloprostenol supports more sustained luteolytic stimulus and reduces the need for multiple injections in certain protocols.

Pharmacokinetics Metabolic stability Drug half-life

Accelerated Luteolysis: 9-Hour Reduction in Interval to Luteal Regression

In a 2 × 2 factorial study directly comparing cloprostenol and dinoprost in Holstein heifers synchronized with an intravaginal progesterone insert, cloprostenol treatment resulted in a significantly shorter interval to complete luteolysis. Heifers receiving a single injection of cloprostenol achieved luteolysis at 23.5 ± 2.2 hours post-treatment compared to 32.6 ± 2.7 hours for those receiving a single injection of dinoprost — a difference of 9.1 hours (P < 0.05) [1]. A second injection 24 hours later accelerated luteolysis for both compounds, but the cloprostenol advantage in single-injection regimens was unequivocal.

Luteolysis kinetics Corpus luteum regression Timed-AI protocols

Superior Single-Injection Luteolysis Rate: 84.6% vs. 59.7%

The same controlled study demonstrated that a single injection of cloprostenol produced complete luteolysis in 84.6% (± 6.2%) of heifers, whereas a single injection of dinoprost achieved complete luteolysis in only 59.7% (± 9.8%) — a 24.9 percentage-point difference favoring cloprostenol [1]. Two-injection regimens narrowed this gap (cloprostenol 100.0% ± 0.0% vs. dinoprost 96.3% ± 2.7%), but the single-injection superiority of cloprostenol is mechanistically linked to its longer half-life and sustained luteal exposure [1].

Luteolysis efficacy Single-dose regimen Reproductive protocols

Elevated Estrus Detection Rate in First-Parity Lactating Cows: 42.4% vs. 34.0%

A large commercial dairy field study comparing reproductive outcomes in lactating cows treated with cloprostenol sodium versus dinoprost tromethamine found that cloprostenol significantly increased estrus detection rates specifically in first-parity cows. Estrus detection rates were 42.4% for cloprostenol-treated first-parity cows compared to 34.0% for dinoprost-treated first-parity cows, representing an 8.4 percentage-point improvement (P < 0.01) [1]. This parity-specific advantage is particularly relevant for heifer breeding programs and first-lactation management, where reproductive efficiency directly impacts lifetime productivity.

Estrus detection First-parity cows Reproductive performance

Reduced Myometrial Stimulation: Absence of Spurious Uterine Contractility

A comparative study investigating the effects of luteolytic doses of PGF2α and its synthetic analogues on bovine myometrial activity found a notable distinction: while dinoprost (25 mg) significantly increased uterine contractility by 515% during diestrus and 198% during proestrus relative to baseline, cloprostenol (500 mcg) did not cause a significant change in intrauterine pressure at any stage of the estrous cycle [1]. This differential myometrial response indicates that cloprostenol, at luteolytic doses, produces less spurious uterine stimulation than the natural prostaglandin, potentially reducing behavioral signs of discomfort during administration.

Uterine contractility Side-effect profile Myometrial activity

Potency Differential: ~16× Higher Molar Potency in Luteal Cell Death Induction

In vitro studies comparing the effects of natural PGF2α and its synthetic analogue cloprostenol on bovine luteal cell secretory function and ovarian arterial contractility demonstrated that the effects of cloprostenol on luteal cell death were much greater than those produced by treatment with naturally-occurring PGF2α at equivalent concentrations [1]. While precise molar potency ratios vary by assay endpoint, the literature consistently indicates that cloprostenol exhibits approximately 10- to 20-fold higher potency than natural PGF2α in luteolytic assays, with the differential attributed to enhanced FP receptor binding affinity and resistance to metabolic inactivation [2].

Luteal cell apoptosis In vitro potency Ovarian contractility

Optimal Deployment Scenarios for Estrumate (Cloprostenol Sodium) Based on Comparative Evidence


Single-Injection Estrus Synchronization in Heifers and First-Parity Cows

In reproductive management protocols where only a single prostaglandin injection is planned (e.g., simple estrus synchronization without subsequent timed-AI), Estrumate provides a 24.9 percentage-point higher rate of complete luteolysis compared to dinoprost (84.6% vs. 59.7%) and accelerates luteolysis by approximately 9 hours [1]. For first-parity lactating cows specifically, Estrumate delivers an 8.4 percentage-point improvement in estrus detection rate (42.4% vs. 34.0%) [2]. This combination of higher luteolysis success and improved detection reduces the need for re-treatment and shortens the breeding-to-conception interval in replacement heifer programs.

Timed-AI Protocols Requiring Tight Synchrony and Rapid Progesterone Clearance

For Ovsynch, G6G/Ovsynch, and other timed-AI protocols where precise control of the interval between prostaglandin administration and GnRH-induced ovulation is critical, the 3-hour half-life of cloprostenol sodium (versus 7–8 minutes for dinoprost) provides more sustained luteal exposure and faster progesterone decline from 18 to 36 hours post-treatment [1][2]. The 9-hour acceleration in interval to complete luteolysis documented in direct comparative studies [3] translates to tighter synchrony of ovulation timing, which is particularly valuable in large-herd operations where fixed-time AI is scheduled based on protocol day rather than individual estrus observation.

Herd Management Prioritizing Reduced Myometrial Side Effects

In settings where animal welfare considerations, handler safety, or public perception of drug-induced discomfort are priorities, Estrumate offers a differentiated side-effect profile. Direct intrauterine pressure measurements demonstrate that cloprostenol, unlike dinoprost, does not significantly increase myometrial contractility at luteolytic doses [1]. The absence of a 515% spike in uterine contractility during diestrus suggests that Estrumate may produce fewer observable signs of abdominal discomfort, restlessness, or behavioral agitation following administration, which is relevant for high-frequency handling operations and facilities with public viewing access.

Research Studies Requiring Controlled, Reproducible Luteolysis with Minimal Pharmacokinetic Variability

For academic and industry research involving estrous cycle manipulation, superovulation protocols, or embryo transfer programs, the extended 3-hour half-life and resistance to endogenous metabolic degradation of cloprostenol sodium provide more consistent drug exposure across individual animals compared to rapidly cleared dinoprost (7–8 minute half-life) [1]. The 100.0% luteolysis rate achieved with two cloprostenol injections [2] offers superior protocol fidelity for experiments where incomplete luteal regression would constitute a confounding variable requiring animal exclusion from analysis. The well-characterized pharmacopoeial specification of 250 mcg cloprostenol per mL (equivalent to 263 mcg cloprostenol sodium) with defined excipient composition supports reproducible dosing across study replicates [3].

Quote Request

Request a Quote for Estrumate (TN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.